2-[(2-Fluoroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione
Overview
Description
2-[(2-Fluoroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione is a chemical compound with the molecular formula C15H16FNO2 It is characterized by the presence of a fluorinated aniline group and a cyclohexanedione moiety
Scientific Research Applications
Synthesis and Characterization
Research on compounds similar to 2-[(2-Fluoroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione has focused on their synthesis and characterization. For instance, studies have shown the synthesis of related compounds like 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione from 1,3-cyclohexanedione with specific reagents (Jeyachandran, 2021).
Application in Organic Synthesis
These compounds have been used in various organic synthesis processes. For instance, the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives, a process catalyzed by urea under ultrasound, utilizes 5,5-dimethyl-1,3-cyclohexanedione (Ji-tai Li et al., 2012).
Crystal Structure Analysis
The crystal structure of similar compounds, like 2,2'-(3-nitro-4-chlorobenzyl)methylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one), has been studied, providing insights into their molecular and crystallographic properties (Z. Zhang et al., 2013).
Environmental Applications
Some derivatives have been explored for their potential environmental applications. For example, the use of dimedone (5,5-dimethyl-1,3-cyclohexanedione) in trace analysis of aldehydes by high-performance liquid chromatography highlights its utility in environmental sample analysis (Mopper et al., 1983).
Radioprotection Studies
Compounds like 5,5-dimethyl-1,3-cyclohexanedione have also been investigated for their potential to protect against radiation damage in biological systems (Pittillo & Lucas, 1968).
Properties
IUPAC Name |
2-[(2-fluorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c1-15(2)7-13(18)10(14(19)8-15)9-17-12-6-4-3-5-11(12)16/h3-6,9,18H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWQVLSEYXHJRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC=CC=C2F)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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